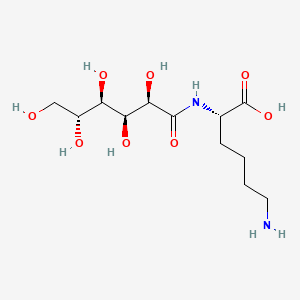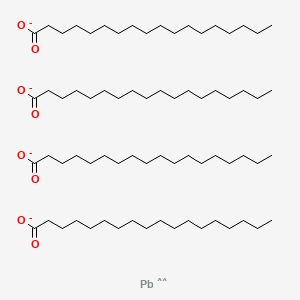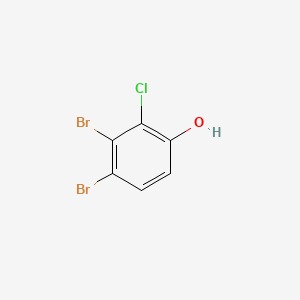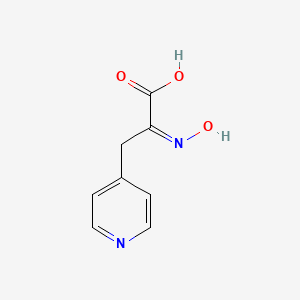![molecular formula C5H3N3S3 B12641631 [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione CAS No. 4062-61-7](/img/structure/B12641631.png)
[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina anillos de tiazol y pirimidina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona normalmente implica la reacción de 2-aminotioles con arilacetilcloruros adecuados en condiciones de alta temperatura . La reacción procede a través de un proceso de ciclación, formando el sistema de anillos fusionados tiazolo-pirimidina. El esquema general de la reacción es el siguiente:
Materiales de partida: 2-aminotioles y arilacetilcloruros.
Condiciones de reacción: Alta temperatura, a menudo en presencia de una base como la trietilamina.
Formación del producto: Se obtiene el compuesto deseado de tiazolo-pirimidina después de la ciclación.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para [1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona no están bien documentados, se pueden aplicar los principios generales de la síntesis heterocíclica. La producción a gran escala probablemente implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando reactores de flujo continuo para garantizar una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de reacciones
[1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la porción ditiona en diol.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diversos grupos funcionales en el anillo de tiazolo-pirimidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos (por ejemplo, aminas, tioles) se utilizan en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales, mejorando la actividad biológica del compuesto .
Aplicaciones Científicas De Investigación
[1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de [1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona implica su interacción con objetivos moleculares específicos:
Inhibición de la topoisomerasa I: El compuesto estabiliza el complejo topoisomerasa I-ADN, evitando la replicación del ADN y provocando la muerte celular.
Inhibición de la fosfatidilinositol 3-cinasa: Inhibe la vía PI3K, que participa en el crecimiento y la supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolo[4,5-d]pirimidin-7(6H)-onas: Estos compuestos comparten una estructura central similar pero difieren en el estado de oxidación y los sustituyentes.
Tiazolo[5,4-d]tiazoles: Otra clase de heterociclos fusionados con actividades biológicas similares.
Pirimido[4,5-d][1,2,4]triazolo[4,3-a]pirimidinas: Estos compuestos también exhiben actividades biológicas significativas y se utilizan en química medicinal.
Singularidad
[1,3]tiazolo[5,4-d]pirimidina-5,7(4H,6H)-ditiona es única debido a su porción ditiona, que imparte una reactividad química y una actividad biológica distintas. Esta característica estructural la diferencia de otros compuestos similares y contribuye a su potencial como andamiaje versátil en el descubrimiento de fármacos .
Propiedades
Número CAS |
4062-61-7 |
|---|---|
Fórmula molecular |
C5H3N3S3 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C5H3N3S3/c9-3-2-4(11-1-6-2)8-5(10)7-3/h1H,(H2,7,8,9,10) |
Clave InChI |
VVSRUKORIXVEJK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(S1)NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)



![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)

![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)

![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)



